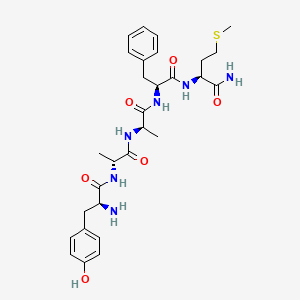

Enkephalinamide-met, ala(2,3)-

Description

Properties

CAS No. |

75059-08-4 |

|---|---|

Molecular Formula |

C29H40N6O6S |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C29H40N6O6S/c1-17(33-28(40)22(30)15-20-9-11-21(36)12-10-20)26(38)32-18(2)27(39)35-24(16-19-7-5-4-6-8-19)29(41)34-23(25(31)37)13-14-42-3/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,37)(H,32,38)(H,33,40)(H,34,41)(H,35,39)/t17-,18-,22+,23+,24+/m1/s1 |

InChI Key |

UPKZCLGKJSAFAS-FFCPMTHWSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Enkephalinamide-met, ala(2,3)- involves the sequential coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods may involve large-scale SPPS and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Enkephalinamide-met, ala(2,3)- undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the phenolic hydroxyl group of tyrosine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions are methionine sulfoxide and the reduced form of the peptide .

Scientific Research Applications

Enkephalinamide-met, ala(2,3)- has a wide range of scientific research applications:

Mechanism of Action

Enkephalinamide-met, ala(2,3)- exerts its effects by binding to the mu and delta opioid receptors in the brain . This binding leads to the activation of intracellular signaling pathways that result in analgesia and other physiological effects . The compound also interacts with the opioid growth factor receptor (OGFr), which regulates cell proliferation and tissue organization . The principal mechanism involves the upregulation of cyclin-dependent kinases p16 and p21, which stall the cell cycle progression .

Comparison with Similar Compounds

Enkephalinamide-met, ala(2,3)- is compared with other enkephalin analogues such as:

Methionine enkephalin: Naturally occurring peptide with the sequence Tyr-Gly-Gly-Phe-Met.

Leucine enkephalin: Another naturally occurring peptide with the sequence Tyr-Gly-Gly-Phe-Leu.

D-Ala2-Met-enkephalinamide: A synthetic analogue with similar pharmacological properties but different amino acid substitutions.

The uniqueness of Enkephalinamide-met, ala(2,3)- lies in its enhanced stability and potency compared to naturally occurring enkephalins .

Q & A

Q. 1.1. What are the established synthetic pathways for Enkephalinamide-met, ala(2,3)-, and how do reaction conditions influence yield and purity?

Methodological Answer : Enkephalinamide-met, ala(2,3)- is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Resin selection : Wang or Rink amide resins for C-terminal amidation.

- Coupling conditions : Optimize with HOBt/DIC in DMF, monitoring via Kaiser test.

- Side-chain protection : Use Trt for methionine and tert-butyl for alanine to minimize oxidation.

Yield improvements require iterative HPLC purification (C18 column, gradient 5–60% acetonitrile/0.1% TFA). Purity is validated via LC-MS (ESI+) and NMR (¹H, ¹³C) .

Q. 1.2. What analytical techniques are critical for characterizing Enkephalinamide-met, ala(2,3)-, and how should conflicting spectral data be resolved?

Methodological Answer :

- Primary techniques :

- LC-MS : Confirm molecular weight (theoretical vs. observed m/z).

- NMR : Assign peaks using 2D COSY and HSQC to resolve stereochemical ambiguities.

- Data contradiction resolution :

- Cross-validate with FT-IR for functional groups (amide I/II bands).

- Re-run under standardized conditions (pH 7.4 buffer for stability assessment).

- Compare with literature spectra in databases like PubChem or ChEMBL .

Advanced Research Questions

Q. 2.1. How can researchers design experiments to address discrepancies in reported opioid receptor binding affinities of Enkephalinamide-met, ala(2,3)- across studies?

Methodological Answer : Discrepancies often arise from assay variability (e.g., CHO vs. HEK293 cells) or ligand stability. Design steps:

Standardize assays : Use identical cell lines (e.g., μ-opioid receptor-transfected HEK293) and radioligands (e.g., [³H]-DAMGO).

Control degradation : Pre-incubate peptide in assay buffer (37°C, 1 hr) to assess stability via LC-MS.

Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare Ki values across studies. Report confidence intervals (95%) .

Q. 2.2. What strategies are effective for integrating fragmented data on Enkephalinamide-met, ala(2,3)- into a meta-analysis of its pharmacokinetic properties?

Methodological Answer :

- Data harmonization : Convert units (e.g., ng/mL to nM) and normalize for body weight/dosage.

- Quality filters : Exclude studies lacking HPLC validation or using non-GLP protocols.

- Meta-regression : Use R or Python (metafor/Statsmodels) to model covariates (e.g., administration route).

- Address heterogeneity : Apply I² statistic; if >50%, subgroup by species (rat vs. murine) .

Data Presentation and Reproducibility

Q. 3.1. What are the minimum reporting standards for in vitro efficacy studies of Enkephalinamide-met, ala(2,3)- to ensure reproducibility?

Methodological Answer : Include:

- Experimental conditions : Buffer composition (e.g., PBS vs. HEPES), temperature, incubation time.

- Negative/positive controls : Naloxone for receptor specificity.

- Raw data : Provide dose-response curves (log[concentration] vs. % inhibition) in supplementary files.

- Statistical power : State sample size justification (e.g., power ≥0.8, α=0.05) .

Q. Table 1: Critical Parameters for Reproducible Binding Assays

| Parameter | Requirement | Reference |

|---|---|---|

| Cell Line | HEK293-μOR (passage <20) | |

| Radioligand | [³H]-DAMGO, ≥95% purity | |

| Incubation Time | 60 min at 25°C | |

| Data Normalization | Baseline subtraction (vehicle control) |

Literature and Data Quality Assessment

Q. 4.1. How should researchers evaluate the reliability of secondary sources citing Enkephalinamide-met, ala(2,3)- bioactivity data?

Methodological Answer :

- Primary vs. secondary : Prioritize studies with raw spectral/data files (e.g., Figshare, Zenodo).

- Conflict checks : Cross-reference synthesis protocols in primary papers (e.g., SPPS details).

- Database vetting : Avoid aggregators like GBIF/ALA (known for data loss ); use curated repositories (e.g., ChEMBL, PDBe).

Advanced Method Development

Q. 5.1. What computational approaches are suitable for modeling the conformational dynamics of Enkephalinamide-met, ala(2,3)- in opioid receptor docking studies?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate in GROMACS (AMBER force field, 100 ns trajectories).

- Docking software : Use AutoDock Vina with receptor flexibility (side-chain rotamers).

- Validation : Compare predicted binding poses with cryo-EM structures (e.g., μOR-Gi complex) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.